
3-(4-Isopropylphenyl)-1-propene
Overview
Description
3-(4-Isopropylphenyl)-1-propene, also known as p-cymene, is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by a propene group attached to a benzene ring substituted with an isopropyl group at the para position. This compound is commonly found in essential oils of various plants and is used in the fragrance and flavor industry due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Isopropylphenyl)-1-propene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with propene in the presence of a Lewis acid catalyst such as aluminum chloride.
Dehydrogenation of p-Cymene: This process involves the dehydrogenation of p-cymene using a catalyst such as platinum or palladium at high temperatures.
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic dehydrogenation of p-cymene. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropylphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-cymene hydroperoxide using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to form p-cymene using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and catalysts like molybdenum complexes.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products
- p-Cymene hydroperoxide. p-Cymene.
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
3-(4-Isopropylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other aromatic compounds and as a solvent in organic reactions.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Isopropylphenyl)-1-propene involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis.
Antioxidant Activity: Scavenges free radicals, preventing oxidative damage to cells.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
3-(4-Isopropylphenyl)-1-propene can be compared with other similar compounds such as:
4-Isopropylphenol: Similar structure but with a hydroxyl group instead of a propene group.
3-(4-Isopropylphenyl)propanal: Contains an aldehyde group instead of a propene group.
Diethyl (4-isopropylphenyl)phosphonate: Contains a phosphonate group instead of a propene group.
Uniqueness
This compound is unique due to its combination of aromatic and aliphatic properties, making it versatile in various chemical reactions and applications.
Properties
IUPAC Name |
1-propan-2-yl-4-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-4-5-11-6-8-12(9-7-11)10(2)3/h4,6-10H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLYEXXCHLBGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052102 | |
| Record name | p-Isopropylphenylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4395-92-0 | |
| Record name | p-Isopropylphenylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


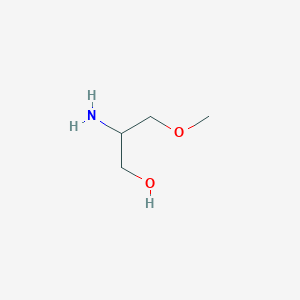
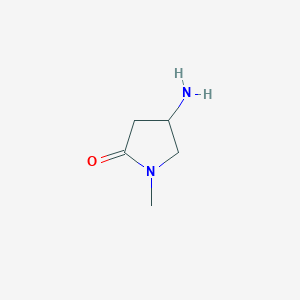
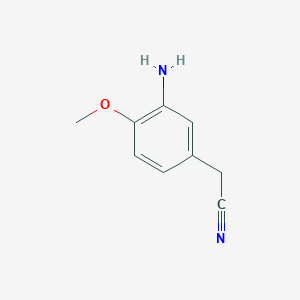
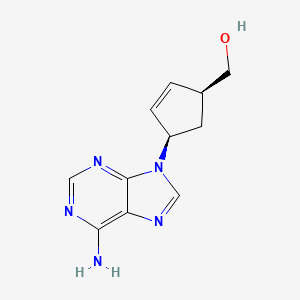

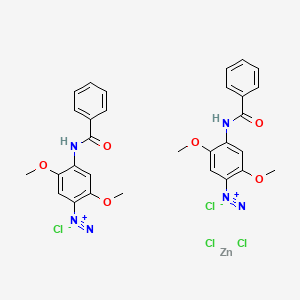
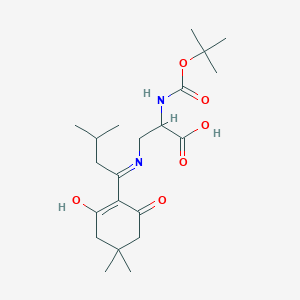
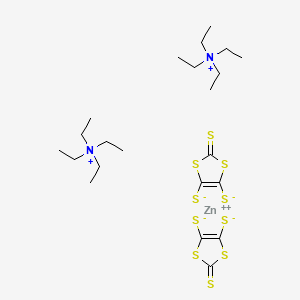
![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B3021776.png)
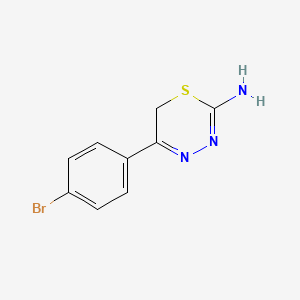
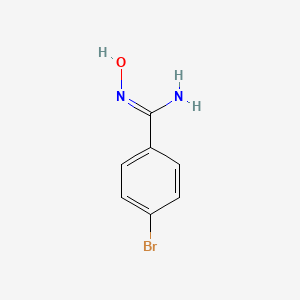
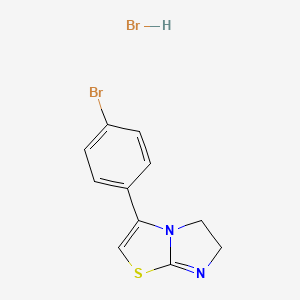
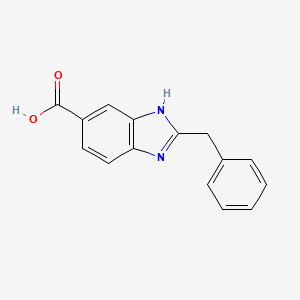
![[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B3021784.png)
